Pentoxifylline - 6493-05-6

Pentoxifylline

Catalog Number: EVT-278531
CAS Number: 6493-05-6
Molecular Formula: C13H18N4O3
Molecular Weight: 278.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentoxifylline is a methylxanthine derivative classified as a non-specific phosphodiesterase inhibitor. [] In scientific research, pentoxifylline serves as a valuable tool for studying various cellular processes and disease models due to its wide-ranging effects on inflammation, coagulation, and cell function. [] While commonly known for its hemorheological properties, pentoxifylline's impact on leukocyte function and cytokine modulation has opened new avenues for research in various fields. []

5-Hydroxyhexyl Metabolite of Pentoxifylline

Compound Description: This compound is a major metabolite of pentoxifylline in humans. []

Relevance: The 5-hydroxyhexyl metabolite shows similar activity to pentoxifylline in enhancing the cytotoxicity of thiotepa in human bladder cancer cells. [] This finding suggests a potential role of this metabolite in cancer therapy alongside or independent of pentoxifylline.

Caffeine

Compound Description: Caffeine is a naturally occurring methylxanthine known for its stimulant properties. []

Relevance: Similar to pentoxifylline, caffeine enhances the cytotoxic effects of thiotepa on human bladder cancer cells in vitro. [] This shared activity highlights the potential of methylxanthines as a class for enhancing chemotherapeutic efficacy.

Theobromine

Compound Description: Theobromine is a naturally occurring methylxanthine found in cacao beans. It is structurally similar to caffeine and exhibits milder stimulant effects. []

Relevance: Pentoxifylline, a theobromine analogue, demonstrates the ability to inhibit the proliferation and glycosaminoglycan synthesis of cultured fibroblasts, similar to theobromine. [] This suggests that the structural features of theobromine are important for the observed biological activity of pentoxifylline.

Tumor Necrosis Factor Alpha (TNF-α)

Compound Description: TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade, particularly in conditions like sepsis, alcoholic hepatitis, and necrotizing enterocolitis (NEC). [, , , , , ]

Relevance: Pentoxifylline exhibits its therapeutic benefits by inhibiting the production and action of TNF-α. [, , , , , ] This inhibitory action contributes to pentoxifylline's anti-inflammatory effects and its potential in treating inflammatory conditions.

Interleukin-1β (IL-1β)

Compound Description: IL-1β is a pro-inflammatory cytokine involved in various inflammatory processes, including chemotherapy-induced neuropathic pain. []

Relevance: Pentoxifylline treatment was found to decrease paclitaxel-induced IL-1β levels in the lumbar dorsal root ganglia of rats. [] This reduction in IL-1β contributes to the analgesic effects of pentoxifylline in this model of neuropathic pain.

Nitric Oxide (NO)

Compound Description: NO is a signaling molecule involved in various physiological processes, including vasodilation and inflammation. [, ]

Relevance: Pentoxifylline's beneficial effects on reoxygenation-induced contractile recovery in rat papillary muscles are mediated through a nitric oxide-dependent mechanism. [] Moreover, pentoxifylline exhibits vasodilator activity partly mediated by the release of nitric oxide in the pulmonary vascular bed of rats. []

Prostaglandins

Compound Description: Prostaglandins are lipid mediators involved in various physiological processes, including inflammation and renal function. []

Relevance: Pentoxifylline's protective effects against hypoxia-related changes in renal function, as observed in the isolated rat kidney model, are attributed to the stimulation of renal prostaglandin synthesis. []

Source

Pentoxifylline was first developed in the 1960s and has since been utilized in various clinical applications. It is derived from methylxanthines, a class of compounds that includes caffeine and theobromine. The compound is synthesized through several chemical processes involving these precursors.

Classification

Pentoxifylline is classified as a xanthine derivative and belongs to the category of vasodilators. Its mechanism of action involves inhibition of phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which promotes vasodilation and improves microcirculation.

Synthesis Analysis

Methods

The synthesis of pentoxifylline can be achieved through various methods, with one notable approach involving the reaction of theobromine derivatives with specific acyl chlorides. For instance, one method involves using tetrahydrofuran as a solvent, cooling it to -15°C, and then adding amino-5-hexanone followed by a solution of 4-(nitromethylacyl chloride)-1-methylimidazolium-5-acyl chloride. This process allows for controlled reactions that yield pentoxifylline with high purity .

Technical Details

The synthesis typically requires careful temperature control and the use of organic solvents such as tetrahydrofuran or dimethylformamide. The reaction conditions are optimized to maximize yield while minimizing byproducts, which can be recycled in some processes .

Molecular Structure Analysis

Structure

Pentoxifylline has a complex molecular structure characterized by its purine base and various functional groups that contribute to its pharmacological properties. The molecular formula is C_13H_18N_4O_3, and its structural representation includes a methylxanthine core with additional substituents that enhance its activity.

Data

  • Molecular Weight: 278.31 g/mol
  • Melting Point: Approximately 97–99 °C
  • Solubility: Soluble in water and organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

Pentoxifylline undergoes several chemical reactions during its synthesis, including acylation and alkylation processes. These reactions typically involve nucleophilic attacks on electrophilic centers in acyl chlorides or halides.

Technical Details

In one synthesis pathway, theobromine is reacted with dibromomethane in the presence of sodium carbonate under controlled heating conditions. The reaction mixture is then processed through filtration and extraction steps to isolate pentoxifylline .

Mechanism of Action

Process

Pentoxifylline's primary mechanism involves the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cAMP levels. This elevation results in smooth muscle relaxation, enhanced blood flow, and improved oxygen delivery to tissues.

Data

Studies have shown that pentoxifylline not only improves blood flow but also has anti-inflammatory effects, making it useful in treating various vascular conditions. Its action on red blood cells enhances their deformability, which further aids in microcirculation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Reactivity: Reacts with strong acids or bases; should be stored away from reactive substances.

Relevant analyses indicate that pentoxifylline maintains its efficacy across various formulations, including tablets and injectable forms .

Applications

Scientific Uses

Pentoxifylline is used extensively in clinical settings for:

  • Treating peripheral arterial disease.
  • Enhancing sperm motility in assisted reproductive technologies.
  • Potential applications in managing diabetic ulcers due to its vasodilatory effects.

Recent studies have also explored modified derivatives of pentoxifylline for improved therapeutic outcomes, particularly focusing on reducing side effects associated with the parent compound .

Molecular Mechanisms of Action

Phosphodiesterase Inhibition and Cyclic Nucleotide Modulation

Pentoxifylline functions as a non-selective phosphodiesterase (PDE) inhibitor, with particular affinity for PDE4 isoforms. This inhibition elevates intracellular concentrations of cyclic adenosine monophosphate (cAMP) in multiple cell types, including vascular smooth muscle cells, leukocytes, and endothelial cells [4] [6]. The increased cAMP levels trigger protein kinase A (PKA) activation, leading to downstream effects including:

  • Smooth muscle relaxation: PKA-mediated phosphorylation of myosin light chain kinase reduces calcium sensitivity, promoting vasodilation and improved tissue perfusion [4]
  • Inflammatory gene suppression: cAMP elevation inhibits nuclear factor kappa B (NF-κB) translocation, reducing transcription of pro-inflammatory mediators [6]
  • Platelet aggregation inhibition: Enhanced cAMP signaling decreases thromboxane A2 synthesis and platelet activation [1]

Table 1: Molecular Targets and Downstream Effects of Pentoxifylline

Primary TargetAffected PathwayCellular EffectsFunctional Outcomes
Phosphodiesterase 4cAMP/PKA signalingReduced calcium sensitivity in smooth muscleVasodilation, improved perfusion
Adenosine receptorsAdenosine signalingModified receptor activation statesVasoregulation, anti-inflammatory effects
TNF-α mRNATranscript stabilityDecreased TNF-α synthesisSystemic anti-inflammatory response
TGF-β1 signalingSMAD phosphorylationReduced collagen productionAnti-fibrotic activity
Erythrocyte membranesMembrane fluidityImproved deformabilityReduced blood viscosity

Adenosine Receptor Interactions: A2A Agonism and A1 Antagonism

Pentoxifylline exhibits biased modulation of adenosine receptors, acting as both an A2A receptor agonist and A1 receptor antagonist [4] [7]. This dual receptor interaction creates a unique pharmacological profile:

  • A2A receptor agonism: Enhances adenylate cyclase activity, further increasing intracellular cAMP levels independent of PDE inhibition. This reinforces anti-inflammatory signaling and promotes vasodilation in vascular beds [7]
  • A1 receptor antagonism: Blocks Gi-protein coupled signaling, preventing adenosine-mediated vasoconstriction and potentially reducing ischemic injury [4]
  • Receptor crosstalk: Modulates signaling through G protein-coupled receptor (GPCR) networks involving Gαs, Gαi, and Gαq proteins, influencing downstream effectors including adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases [7]

This adenosine receptor bias allows pentoxifylline to simultaneously enhance vasodilatory pathways while inhibiting vasoconstrictive mechanisms, optimizing tissue perfusion under ischemic conditions.

TNF-α Suppression and Cytokine Regulation Pathways

Pentoxifylline exerts profound effects on cytokine networks, particularly through tumor necrosis factor-alpha (TNF-α) suppression. The drug reduces TNF-α production through multiple mechanisms:

  • mRNA destabilization: Accelerates degradation of TNF-α mRNA, reducing its half-life and subsequent protein synthesis [1] [6]
  • NF-κB inhibition: Suppresses nuclear translocation of this master inflammatory regulator, decreasing transcription of multiple pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [6]
  • Anti-inflammatory cytokine enhancement: Upregulates production of IL-10, a potent anti-inflammatory cytokine that counterbalances pro-inflammatory responses [6]

In experimental models of delayed-onset muscle soreness (DOMS), pentoxifylline treatment (4.5 mg/kg) significantly reduced TNF-α concentrations by approximately 60% in muscle tissue and 45% in the spinal cord, correlating with reduced pain sensitivity [6]. The drug simultaneously decreased IL-1β while increasing IL-10 production, demonstrating its ability to rebalance the cytokine milieu toward an anti-inflammatory state.

Table 2: Effects of Pentoxifylline on Cytokine Production in DOMS Model

CytokineChange in Muscle TissueChange in Spinal CordFunctional Correlation
TNF-α↓ 58-62%↓ 42-48%Reduced mechanical hyperalgesia
IL-1β↓ 51-55%↓ 38-42%Decreased neutrophil infiltration
IL-10↑ 3.5-fold↑ 2.8-foldEnhanced anti-inflammatory activity

Anti-Fibrotic Mechanisms: TGF-β1 Signaling Disruption

Pentoxifylline disrupts key fibrotic pathways, particularly those mediated by transforming growth factor-beta 1 (TGF-β1). The anti-fibrotic actions include:

  • SMAD signaling inhibition: Attenuates phosphorylation of SMAD2/3 transcription factors, preventing their nuclear translocation and pro-fibrotic gene expression [3] [5]
  • Extracellular matrix modulation: Reduces synthesis and deposition of collagen types I and III, fibronectin, and hyaluronic acid by hepatic stellate cells and fibroblasts [5]
  • Chitinase 3-like-1 (CHI3L1) inhibition: Suppresses this glycosyl hydrolase implicated in tissue remodeling and fibrosis, particularly in the tumor microenvironment [8]
  • Epithelial-mesenchymal transition (EMT) interference: Blocks TGF-β1-induced EMT in alveolar epithelial cells, reducing myofibroblast differentiation [3]

In non-small cell lung cancer (NSCLC) models, pentoxifylline treatment (1-2 mM) significantly reduced expression of CHI3L1 and downstream effectors including β-catenin and STAT3, disrupting the fibrotic tumor stroma and potentially enhancing chemosensitivity [8].

Hemorheological Effects: Erythrocyte Deformability and Blood Viscosity Optimization

Pentoxifylline significantly improves blood fluid dynamics through multiple hemorheological actions:

  • Erythrocyte deformability enhancement: Modifies red blood cell membrane fluidity through adenosine-mediated mechanisms and cAMP-dependent pathways, enabling better transit through microcirculatory networks [1] [4]
  • Fibrinogen reduction: Decreases plasma concentrations of this key clotting protein, reducing plasma viscosity and red cell aggregation tendency [1]
  • Leukocyte rheology modification: Improves leukocyte deformability and reduces endothelial adhesion, diminishing vascular obstruction and inflammatory damage [4]
  • Microcirculatory flow optimization: Combined effects on blood cells and plasma components significantly improve capillary flow characteristics, particularly in low-flow states [1]

These hemorheological changes occur without significantly altering hematocrit or plasma volume. In patients with peripheral vascular disease, pentoxifylline treatment reduces whole blood viscosity by 10-15% and improves erythrocyte filterability by 20-29%, substantially enhancing oxygen delivery to ischemic tissues [1] [4].

Properties

CAS Number

6493-05-6

Product Name

Pentoxifylline

IUPAC Name

3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3

InChI Key

BYPFEZZEUUWMEJ-UHFFFAOYSA-N

SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Solubility

5.17e+00 g/L

Synonyms

Pentoxifylline, Dimethyloxohexylxanthine, EHT 0202, BL 191, Oxpentifylline, Pentoxifilina, Theobromine, Trental, Vazofirin, EHT0202, BL191, EHT-0202, BL-191; Etazolate

Canonical SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.